molecular formula C22H44 B1329450 Hexadecylcyclohexane CAS No. 6812-38-0

Hexadecylcyclohexane

Cat. No. B1329450
CAS RN: 6812-38-0
M. Wt: 308.6 g/mol
InChI Key: NRHBFNBZAZZTAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives can be complex and requires specific conditions for successful reactions. For instance, the synthesis of bicyclo[2.1.1]hexanes is achieved through a strain-release [2π + 2σ] cycloaddition initiated by energy transfer, which involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . This method could potentially be adapted for the synthesis of hexadecylcyclohexane by choosing appropriate alkenes and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can vary significantly. For example, the structure of 2,2,4,4,6,6-hexamethyl-1,3,5-trimethylenecyclohexane has been determined to adopt a distorted twist-boat conformation, which is energetically more favorable than the chair form . This information is crucial as the molecular structure of hexadecylcyclohexane would influence its physical and chemical properties.

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions. The photochemically induced electrocyclic ring-opening reaction of 1,3-cyclohexadiene to 1,3,5-hexatriene is a prototype for many important reactions in chemistry and biological systems . Similarly, hexacyanocyclopropane has been synthesized through the reaction of tetracyanoethylene with tert-butyl hypochlorite . These studies provide a foundation for understanding the reactivity of cyclohexane derivatives, which could be applied to hexadecylcyclohexane.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane exhibits a high molecular dipole due to its facially polarized ring, which is unusual for an aliphatic compound . This suggests that the introduction of different substituents, such as a hexadecyl group, could significantly alter the properties of the cyclohexane ring. Understanding the properties of similar compounds can help predict the behavior of hexadecylcyclohexane in various environments.

Scientific Research Applications

Biodegradation and Environmental Impact

  • Hexachlorocyclohexane (HCH) Degradation : A microbial consortium was developed to degrade HCH efficiently in water and soil slurry, showcasing the biodegradation potential of HCH under aerobic conditions. This study optimizes parameters like initial HCH concentration and aeration rate for effective degradation (Murthy, Thakur, & Manonmani, 2010).
  • Global Fate and Phase-out of α- and β-HCH : Research analyzing the global fate of α- and β-HCH, major components of technical HCH, reveals their persistence in the environment even after phase-out. The study uses a global fate and transport model to understand current levels and predict future trends (Wöhrnschimmel et al., 2012).

Analytical and Detection Methods

  • Analytical Profiling in Biological Matrices : A study focused on the characterization and analysis of arylcyclohexylamines in biological samples. This research is crucial for understanding the detection and analytical profiling of cyclohexane-based compounds in different biological matrices (De Paoli et al., 2013).
  • Isotope Analysis for Source Fingerprinting : Compound-specific isotope analysis (CSIA) of HCH isomers has been used to distinguish among various HCH sources and evaluate in situ biodegradation in contaminated groundwater (Chartrand et al., 2015).

Environmental Remediation

  • Electrochemically Activated Persulfates for HCH Remediation : Research demonstrates the use of persulfate-based oxidants, activated by electrochemical processes, for treating HCH-impacted groundwater and soil. This innovative approach offers a feasible methodology for environmental remediation of HCH contaminants (Wacławek et al., 2015).
  • Phytoremediation Potential of Native Plant Species : A study at a contaminated urban site in Turda, Romania, identified nativeplant species capable of phytoremediating soils contaminated with HCH. This approach highlights the potential of using spontaneous vegetation for the recovery and pollutant uptake of HCH-contaminated sites (Balázs et al., 2018).

Health and Environmental Safety

  • Persistence and Toxicity of HCH : A comprehensive review of the persistence, toxicity, and methods for decontaminating HCH, an organochlorine insecticide. This paper discusses the environmental and health impacts of HCH and highlights the importance of its bioremediation (Nayyar et al., 2014).

Chemical Properties and Reactions

  • Hydroboration of Alkenes : Research into the treatment of alkenes, including cyclohexyl-based compounds, with N-heterocyclic carbene-derived borane, provides insights into the chemical properties and reactions of cyclohexane-based compounds. This study contributes to understanding the chemistry of such compounds in synthetic applications (Prokofjevs et al., 2012).

Biodegradation Mechanisms

  • Biodegradation of Lindane (γ-HCH) : This review focuses on the biodegradation and bioremediation of lindane, a widely used organochlorine pesticide. It provides an overview of lindane-degrading microbes, their metabolic pathways, and the potential for microbial remediation of lindane-contaminated environments (Zhang et al., 2020).

Environmental Impact and Risk Assessment

  • Hexachlorocyclohexanes in Chinese Agricultural Soils : This study provides an assessment of hexachlorocyclohexanes in Chinese agricultural soils, including their concentrations, environmental influences, and associated human health risks. This research is crucial for understanding the environmental impact of these compounds at a national scale (Niu et al., 2013).

properties

IUPAC Name

hexadecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHBFNBZAZZTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075068
Record name Cyclohexane, hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, hexadecyl-

CAS RN

6812-38-0
Record name n-Hexadecylcyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, hexadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
Z Zhou, C Zhang, P Liu, L Fu, R Laso-Pérez, L Yang… - Nature, 2022 - nature.com
… incubation of oily sludge, culture aliquots were incubated with n-tetradecane, n-pentadecane, n-hexadecane, n-eicosane, or with a mixture of n-docosane, n-hexadecylcyclohexane and …
Number of citations: 78 www.nature.com
RG Larsen, RE Thorpe, FA Armfield - Industrial & Engineering …, 1942 - ACS Publications
Since deterioration by oxidation is essentially a reaction between organic materials and oxygen, the most general and simplest method of study is to determine the volume of oxygen …
Number of citations: 125 pubs.acs.org
AK Mehrotra - Industrial & engineering chemistry research, 1991 - ACS Publications
The applicabilityof a viscosity-temperature equation, proposed recently for heavy hydrocarbons, is extended to light and medium hydrocarbons. The one-parameter equation, log (µ+ 0.8…
Number of citations: 69 pubs.acs.org
H Yabuta, H Mita, A Shimoyama - Geochemical journal, 2002 - jstage.jst.go.jp
Forty five mono-and 12 bicyclic alkanes were detected in a sedimentary sequence from Miocene to Pliocene in the Shinjo basin, northeastern Japan. The monocyclic alkanes included …
Number of citations: 13 www.jstage.jst.go.jp
M Zheng, GR Cass, JJ Schauer… - Environmental science & …, 2002 - ACS Publications
A chemical mass balance (CMB) receptor model using particle-phase organic compounds as tracers is applied to apportion the primary source contributions to fine particulate matter …
Number of citations: 642 pubs.acs.org
L Cheng, S Shi, L Yang, Y Zhang, J Dolfing, Y Sun… - Organic …, 2019 - Elsevier
Methanogenic crude oil degradation is a significant process in subsurface environments and degradation of crude oil n-alkanes has been well documented. However, little is known …
Number of citations: 21 www.sciencedirect.com
MP Fraser, GR Cass, BRT Simoneit - Environmental science & …, 1998 - ACS Publications
The emission rates for 221 vapor-phase, semivolatile, and particle-phase organic compounds from motor vehicles plus fine particulate matter mass and some inorganic particle-phase …
Number of citations: 431 pubs.acs.org
A Shimoyama, H Yabuta - Geochemical Journal, 2002 - jstage.jst.go.jp
1986; Hoffmann et al., 1987; Yamamoto et al., 1990), and n-alkylcyclopentanes (n-alkylCPs, C10–C26)(Ingram et al., 1983; Yamamoto et al., 1990) in sediments and crude oils have …
Number of citations: 31 www.jstage.jst.go.jp
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu
P Younger - GROUNDWATER IN IRELAND, 2005 - iah-ireland.org
… Gas oil exhibits a much wider range from methylcyclohexane to hexadecylcyclohexane with a maximum at nonylcyclohexane (Figure 10). The profile can be used to determine the type …
Number of citations: 0 www.iah-ireland.org

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